AVERMECTIN B1A

Übersicht

Beschreibung

Abamectin B1a is a naturally occurring compound derived from the soil bacterium Streptomyces avermitilis. It belongs to the avermectin family, which is known for its potent antiparasitic properties. Abamectin B1a is widely used as an insecticide and anthelmintic, making it a valuable tool in agriculture and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Abamectin B1a hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Modifikation von makrocyclischen Lactonen verwendet.

Biologie: Abamectin B1a wird in der Forschung zu parasitären Infektionen und der Entwicklung neuer Antiparasitika eingesetzt.

Industrie: Abamectin B1a wird in der Landwirtschaft weit verbreitet als Insektizid eingesetzt, um Schädlinge zu bekämpfen und Nutzpflanzen zu schützen

5. Wirkmechanismus

Abamectin B1a übt seine Wirkungen aus, indem es an Glutamat-gesteuerte Chloridkanäle in den Nerven- und Muskelzellen von Wirbellosen bindet. Diese Bindung verstärkt die Wirkungen von Glutamat, was zu einer Hyperpolarisation und Lähmung der Zellen führt. Die Verbindung hat auch geringe Auswirkungen auf Gamma-Aminobuttersäure-Rezeptoren .

Ähnliche Verbindungen:

Milbemycine: Natürlich vorkommende Analoga mit ähnlichen antiparasitären Eigenschaften.

Meilingmycine: Eine weitere Gruppe von makrocyclischen Lactonen mit antiparasitärer Aktivität.

Nemadectin: Eine verwandte Verbindung mit starken antiparasitären Wirkungen.

Einzigartigkeit: Abamectin B1a ist aufgrund seiner hohen Wirksamkeit und geringen Toxizität für den Wirt einzigartig. Es ist das einzige Avermectin, das sowohl in der Landwirtschaft als auch in der Pharmazie eingesetzt wird, was es zu einer vielseitigen und wertvollen Verbindung macht .

Wirkmechanismus

- By enhancing the effects of glutamate at this channel, Avermectin B1a disrupts the transmission of electrical impulses in nerve and muscle cells of these organisms .

- By disrupting glutamate signaling, this compound interferes with muscle contraction and nerve communication .

- In multicellular organisms, it disrupts the nervous system, leading to immobility and death of parasites .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to two different sites in the GABA-gated chloride channel, activating the channel on binding to the high-affinity site and blocking it on further binding to the low-affinity site . This interaction with the GABA-gated chloride channel is a key aspect of its biochemical activity.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit potential anti-proliferative and anticancer effects in HCT-116 colon cancer cells . This compound promotes tubulin polymerization, induces apoptosis in HCT-116 cells, and substantially diminishes their ability to migrate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to two different sites in the GABA-gated chloride channel, exerting dual effects . This interaction is a key part of its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that this compound alters the binding of [3H]ethynylbicycloorthobenzoate at the noncompetitive blocker site in a biphasic manner; activation is evident with 10 to 300 nM this compound after 5 to 10 min incubation and inhibition with an IC50 of 866 nM after 60 min incubation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose . The biosynthetic pathway of this compound has been well characterized, and it involves interactions with various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Abamectin B1a is primarily produced through the fermentation of Streptomyces avermitilis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The production medium typically contains corn starch and calcium carbonate, with optimal conditions being a pH of 7 and an incubation temperature of 32.5°C .

Industrial Production Methods: Industrial production of Abamectin B1a involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify Abamectin B1a. The commercial product usually contains a mixture of Abamectin B1a and Abamectin B1b, with B1a being the predominant component .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Abamectin B1a durchläuft verschiedene Arten von chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Milde Oxidationsmittel werden verwendet, um Abamectin B1a zu oxidieren, was zur Bildung verschiedener Derivate führt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Abamectin B1a, die häufig verwendet werden, um die antiparasitäre Aktivität zu verbessern und die Toxizität zu reduzieren .

Vergleich Mit ähnlichen Verbindungen

Ivermectin: Another member of the avermectin family, differing from Abamectin B1a by a double bond between carbons 22 and 25.

Milbemycins: Naturally occurring analogues with similar antiparasitic properties.

Meilingmycins: Another group of macrocyclic lactones with antiparasitic activity.

Nemadectin: A related compound with potent antiparasitic effects.

Uniqueness: Abamectin B1a is unique due to its high efficacy and low toxicity to the host. It is the only avermectin used both in agriculture and pharmaceuticals, making it a versatile and valuable compound .

Biologische Aktivität

Avermectin B1A, a derivative of the avermectin family produced by Streptomyces avermitilis, is recognized for its significant biological activities, particularly in the fields of agriculture and medicine. This article provides an overview of the compound's biological activity, including its anti-cancer properties, insecticidal effects, and mechanisms of action.

Overview of this compound

This compound is primarily known for its potent insecticidal and anthelmintic properties. It is used extensively in veterinary medicine and agriculture to control parasitic infections and pests. Recent studies have also highlighted its potential as a therapeutic agent in cancer treatment.

Anti-Cancer Activity

Recent research has demonstrated that this compound exhibits significant anti-cancer activity, particularly against colon cancer cells (HCT-116). The following findings summarize its effects:

- Anti-Proliferative Effects : this compound shows a dose-dependent reduction in cell viability with an IC50 value of 30 µM. After 24 hours of treatment at this concentration, cell viability decreased to approximately 49.9% .

- Mechanism of Action : The compound enhances tubulin polymerization, which is crucial for microtubule stability. This stabilization can disrupt normal cell division and lead to apoptosis in cancer cells .

- Apoptotic Induction : Flow cytometry analysis revealed that this compound induces apoptosis in HCT-116 cells, significantly reducing their migratory capacity, which is critical for cancer metastasis .

Table 1: Summary of Anti-Cancer Activity

| Parameter | Value |

|---|---|

| IC50 (HCT-116 cells) | 30 µM |

| Cell Viability (24h) | 49.9% |

| Apoptosis Induction | Yes |

| Effect on Migration | Significant reduction |

Insecticidal Activity

This compound is notably effective against various insect species, making it a valuable agent in agricultural pest management.

- Insecticidal Efficacy : Among the avermectins, B1A exhibits the highest insecticidal activity. Studies have shown that it can effectively control pests such as Helicoverpa armigera and Spodoptera litura, with varying degrees of effectiveness depending on the concentration used .

- Mechanism of Action : The insecticidal activity is attributed to its ability to bind to glutamate-gated chloride channels (GluCl), leading to paralysis and death of susceptible insects. This mechanism is similar to that of other neurotoxic agents .

Table 2: Insecticidal Activity Summary

| Insect Species | Efficacy | Mechanism |

|---|---|---|

| Helicoverpa armigera | High | GluCl channel modulation |

| Spodoptera litura | Moderate | GluCl channel modulation |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Stabilization : By promoting tubulin polymerization, this compound alters microtubule dynamics, which can lead to increased cell death in cancer cells .

- Neurotoxic Effects on Insects : The binding affinity to GluCl channels results in hyperpolarization of neuronal membranes, causing paralysis and eventual death in target pests .

Case Study 1: Cancer Treatment with this compound

In a controlled laboratory setting, HCT-116 colon cancer cells were treated with varying concentrations of this compound. The study found that at 30 µM concentration, there was a significant decrease in cell viability and an increase in apoptotic markers compared to control groups.

Case Study 2: Agricultural Application

Field trials demonstrated that crops treated with this compound showed a marked reduction in pest populations without significant harm to beneficial insects. This highlights the compound's selective toxicity.

Eigenschaften

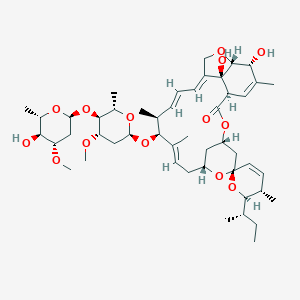

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058238 | |

| Record name | Avermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-55-3 | |

| Record name | Avermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abamectin Component B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abamectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of avermectin B1a?

A: this compound primarily targets the gamma-aminobutyric acid (GABA) receptors in the nervous system of invertebrates [, , , ].

Q2: How does this compound interact with GABA receptors?

A: this compound binds to a site on the GABA receptor distinct from the GABA binding site []. This interaction enhances the effects of GABA, an inhibitory neurotransmitter.

Q3: What are the downstream effects of this compound binding to GABA receptors?

A: Binding of this compound to GABA receptors leads to prolonged opening of chloride ion channels [, ]. This causes hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death in invertebrates [, , ].

Q4: Does this compound affect GABA receptors in mammals?

A: Yes, this compound can bind to GABA receptors in mammals, but with a lower affinity than in invertebrates []. This explains its relatively low toxicity to mammals.

Q5: Is the effect of this compound on GABA receptors reversible?

A: While this compound's effect on lobster muscle fibers appears irreversible after washing [], picrotoxin, a chloride channel blocker, can reverse the blockage of postsynaptic potentials caused by this compound at the lobster neuromuscular junction [].

Q6: Does this compound affect other neurotransmitters?

A: Research suggests that this compound specifically stimulates the release of GABA from brain synaptosomes without affecting glutamate release [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C48H72O14 and its molecular weight is 873.08 g/mol.

Q8: Is there spectroscopic data available for this compound?

A: Yes, various studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives [, , , , , ]. These techniques provide information about the structure, purity, and composition of the compound.

Q9: How stable is this compound under different storage conditions?

A: Prolonged storage of this compound can lead to spontaneous oxidation, forming its C-8a-(S)-Hydroperoxide derivative []. This highlights the importance of proper storage conditions to maintain its stability.

Q10: How do structural modifications of this compound affect its activity?

A: Studies examining various this compound derivatives indicate that modifications, particularly at the C-13 position, impact its anthelmintic, miticidal, and insecticidal activities [].

Q11: Do lipophilic substituents on this compound generally retain biological activity?

A: Yes, lipophilic substituents like halogens and alkoxy groups at the C-13 position tend to retain high biological activity across different assays, while polar substituents often show weaker activity [].

Q12: What is the impact of introducing a phenyl carbamate group to this compound?

A: Adding a phenyl carbamate group to this compound increases its water solubility and decreases its soil adsorption, improving its mobility and efficacy against plant-parasitic nematodes [].

Q13: What strategies are employed to improve the stability and bioavailability of this compound in formulations?

A: While the provided abstracts don't explicitly discuss specific formulation strategies for this compound, research mentions the use of techniques like semi-preparative HPLC [] and ultrasonic extraction [], which are crucial for obtaining high-purity compound and potentially impacting its stability and bioavailability in formulations.

Q14: How is this compound metabolized in mammals?

A: In rats, this compound is primarily metabolized into 3"-desmethyl-avermectin B1a and 24-hydroxymethyl-avermectin B1a [].

Q15: What are the primary routes of excretion for this compound?

A: A major portion of this compound is excreted unchanged in the feces of rats [].

Q16: What in vivo models are used to study this compound's anthelmintic activity?

A: Studies utilize various animal models, including sheep [], cattle [], dogs [], and ferrets [] to evaluate the anthelmintic efficacy of this compound against different parasitic nematode species.

Q17: Has the efficacy of this compound against plant-parasitic nematodes been demonstrated?

A: Yes, research demonstrates the effectiveness of this compound and its derivatives in controlling plant-parasitic nematodes, particularly root-knot nematodes [].

Q18: What are the major adverse effects observed with this compound exposure?

A: The primary adverse effects of abamectin, which contains this compound, are neurological symptoms like tremor, convulsions, and mydriasis [].

Q19: What is the basis of this compound's neurotoxicity?

A: The neurotoxic effects of this compound are attributed to its interaction with GABA receptors, leading to excessive chloride ion influx and neuronal hyperpolarization [].

Q20: What analytical methods are commonly used to determine this compound levels?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV [, , , , ], fluorescence [, ], and mass spectrometry [] are widely employed for quantifying this compound in different matrices.

Q21: What is HPLC-qNMR and how is it used in this compound analysis?

A: HPLC-qNMR combines the separation power of HPLC with the quantitative capabilities of NMR []. This technique allows for accurate purity assessment of this compound even in the presence of complex matrices and without requiring specific reference standards.

Q22: Does this compound pose environmental risks?

A22: While not explicitly discussed in the provided abstracts, this compound, like many pesticides, can potentially impact non-target organisms and ecosystems. Assessing and mitigating its environmental impact is crucial.

Q23: How does the production of this compound from Streptomyces avermitilis get influenced?

A: Various factors influence this compound production, including strain selection, fermentation conditions, and the use of specific precursors like [1-14C]propionate [].

Q24: How effective are mutation techniques in enhancing this compound production?

A: Research highlights the successful use of mutation techniques, such as UV irradiation, NTG treatment, and ion beam irradiation [, , , ], to generate high-yielding strains of Streptomyces avermitilis for improved this compound production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.